

# The Pharmacological Profile of AVL-292: A Covalent Btk Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

AVL-292, also known as Spebrutinib (CC-292), is a potent, highly selective, and orally bioavailable small molecule inhibitor of Bruton's tyrosine kinase (Btk). Operating through a covalent irreversible binding mechanism, AVL-292 targets a cysteine residue (Cys481) in the active site of Btk, leading to sustained inhibition of its enzymatic activity. This targeted action effectively blocks B-cell receptor (BCR) signaling, a critical pathway for B-cell proliferation, survival, and activation. Preclinical and clinical studies have demonstrated that AVL-292 exhibits significant anti-proliferative and anti-inflammatory effects, positioning it as a promising therapeutic agent for B-cell malignancies and autoimmune diseases. This document provides a comprehensive overview of the pharmacological profile of AVL-292, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and detailed experimental methodologies.

### **Mechanism of Action**

AVL-292 is a targeted covalent inhibitor designed to specifically inactivate Bruton's tyrosine kinase.[1] Btk is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor signaling pathway, which is essential for B-lymphocyte development, activation, and survival.[2] Upon BCR engagement, Btk is activated and subsequently phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCy2), leading to a cascade of signaling events that promote B-cell proliferation and survival.[3]



AVL-292 forms a specific and irreversible covalent bond with the sulfhydryl group of the cysteine 481 residue within the ATP-binding pocket of Btk.[4][5] This covalent modification permanently inactivates the kinase, thereby blocking the downstream signaling cascade.[3] The irreversible nature of this interaction allows for prolonged pharmacodynamic effects that outlast the plasma exposure of the drug.[3][6]

## **Signaling Pathway**

The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by AVL-292.



Click to download full resolution via product page

B-Cell Receptor Signaling Pathway and AVL-292 Inhibition.

## **Quantitative Pharmacological Data**

The following tables summarize the key quantitative data for AVL-292, demonstrating its potency, selectivity, and pharmacokinetic/pharmacodynamic properties.

### **Table 1: In Vitro Potency and Selectivity**



| Target               | Assay Type                               | IC50 / EC50 | Reference |
|----------------------|------------------------------------------|-------------|-----------|
| Btk                  | Biochemical<br>(Enzymatic)               | < 0.5 nM    | [3][7]    |
| Btk                  | Biochemical<br>(Enzymatic)               | 0.5 nM      | [4][8]    |
| Btk                  | Biochemical<br>(Enzymatic)               | 5.9 nM      | [9]       |
| Btk                  | Cellular (Ramos cells,<br>Btk activity)  | 8 nM        | [8][9]    |
| Btk                  | Cellular (Ramos cells,<br>Btk occupancy) | 6 nM        | [8]       |
| B-Cell Proliferation | Cellular (Human naive<br>B-cells)        | 3 nM        | [9]       |
| Yes                  | Kinase Panel                             | 723 nM      | [5]       |
| c-Src                | Kinase Panel                             | 1.729 μΜ    | [5]       |
| Brk                  | Kinase Panel                             | 2.43 μΜ     | [5]       |
| Lyn                  | Kinase Panel                             | 4.4 μΜ      | [5]       |
| Fyn                  | Kinase Panel                             | 7.15 μΜ     | [5]       |
| BMX                  | Tec Family Kinase<br>Panel               | 0.7 nM      | [9]       |
| ltk                  | Tec Family Kinase<br>Panel               | 36 nM       | [9]       |
| Tec                  | Tec Family Kinase<br>Panel               | 6.2 nM      | [9]       |
| TXK                  | Tec Family Kinase<br>Panel               | 8.9 nM      | [9]       |



**Table 2: Pharmacokinetic and Pharmacodynamic** 

**Parameters in Healthy Human Subjects** 

| Dose      | Cmax (ng/mL) | Tmax (median,<br>min) | Btk<br>Occupancy<br>(>%)    | Reference |
|-----------|--------------|-----------------------|-----------------------------|-----------|
| 1.0 mg/kg | 365          | 40                    | 80                          | [3][6]    |
| 2.0 mg/kg | 542          | 20 - 60               | 84 (5 of 6<br>subjects >98) | [3][6]    |

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

# Btk Kinase Inhibition Assay (Omnia® Continuous Read Assay)

This assay quantifies the enzymatic activity of Btk and the inhibitory effect of AVL-292.[7]

#### Materials:

- Recombinant human Btk enzyme
- Omnia® Kinase Reaction Buffer (KRB)
- ATP
- Y5-Sox peptide substrate
- AVL-292 (or test compound)
- 384-well microtiter plate
- Fluorescence plate reader

#### Procedure:



- Prepare a substrate mix containing ATP and the Y5-Sox substrate in 1X Omnia Kinase Reaction Buffer.
- Dispense the Btk enzyme into the wells of the 384-well plate.
- Add serially diluted AVL-292 or vehicle control to the wells containing the enzyme and preincubate for 30 minutes at 25°C.
- Initiate the kinase reaction by adding the ATP/Y5-Sox substrate mix to each well.
- Immediately begin monitoring the fluorescence signal (λex = 360 nm, λem = 485 nm) kinetically for 60 minutes.
- Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.
- Plot the initial velocity against the inhibitor concentration and fit the data to a variable slope model to determine the IC50 value.

## **Btk Occupancy Assay (Covalent Probe ELISA)**

This assay measures the percentage of Btk that is covalently bound by AVL-292 in a cell or tissue lysate.[3][5]

#### Materials:

- Cells or tissue expressing Btk
- · Lysis buffer
- Biotinylated covalent probe for Btk
- Streptavidin-coated ELISA plate
- Anti-Btk antibody
- HRP-conjugated secondary antibody
- TMB substrate



- Stop solution
- Plate reader

#### Procedure:

- Treat cells or tissues with AVL-292 or vehicle control.
- Lyse the cells or tissues to release the proteins.
- Incubate the lysates with a biotinylated covalent probe that binds to the same Cys481 residue as AVL-292. Free, uninhibited Btk will be captured by the probe.
- Transfer the lysates to a streptavidin-coated ELISA plate to capture the biotinylated probe-Btk complex.
- Wash the plate to remove unbound proteins.
- Add a primary antibody specific for Btk.
- Add an HRP-conjugated secondary antibody.
- Add TMB substrate and incubate until color develops.
- Stop the reaction with a stop solution and measure the absorbance at 450 nm.
- Normalize the signal from the AVL-292-treated samples to the vehicle-treated control to determine the percentage of Btk occupancy.

## **B-Cell Proliferation Assay (3H-Thymidine Incorporation)**

This assay assesses the anti-proliferative effect of AVL-292 on B-cells.[9]

#### Materials:

- Purified naïve human B-cells
- RPMI medium



- Anti-human IgM antibody
- AVL-292 (or test compound)
- 3H-Thymidine
- 96-well plate
- Cell harvester
- Scintillation counter

#### Procedure:

- Seed purified naïve human B-cells in a 96-well plate in RPMI medium.
- Stimulate the B-cells with anti-human IgM to induce proliferation.
- Concurrently, treat the cells with serial dilutions of AVL-292 or vehicle control.
- Incubate the plate for 56 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Add <sup>3</sup>H-Thymidine to each well and incubate for an additional 16-18 hours.
- Harvest the cells onto a filter mat using a cell harvester.
- Measure the incorporation of <sup>3</sup>H-Thymidine using a scintillation counter.
- Calculate the percentage of inhibition of proliferation for each concentration of AVL-292 and determine the EC50 value.

## Experimental Workflows and Logical Relationships Btk Occupancy Assay Workflow





Click to download full resolution via product page

Workflow for Determining Btk Occupancy by AVL-292.



## **In Vitro Anti-Proliferation Assay Workflow**



Click to download full resolution via product page



Workflow for Assessing the Anti-Proliferative Effects of AVL-292.

#### Conclusion

AVL-292 is a well-characterized covalent inhibitor of Bruton's tyrosine kinase with a compelling pharmacological profile. Its high potency, selectivity, and durable target engagement, coupled with oral bioavailability, underscore its potential as a therapeutic agent for B-cell-mediated diseases. The data presented in this document provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical application of AVL-292 and other covalent Btk inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Signalling of Bruton's tyrosine kinase, Btk PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [The Pharmacological Profile of AVL-292: A Covalent Btk Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605251#pharmacological-profile-of-avl-292]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com